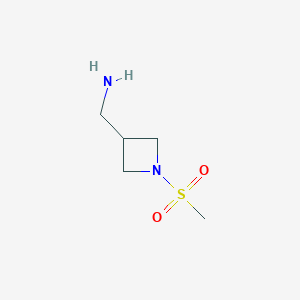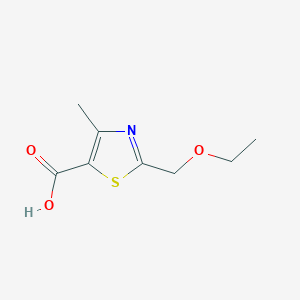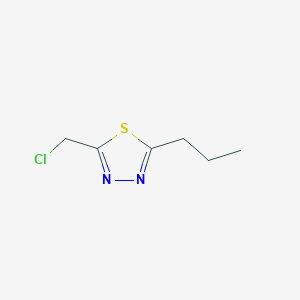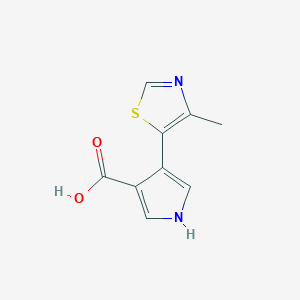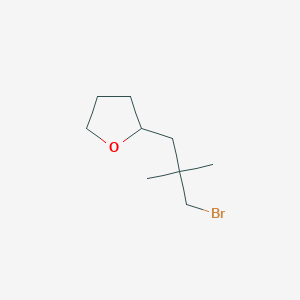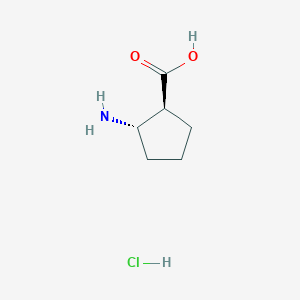
(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride
Overview
Description
(1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: is a chiral compound with significant applications in scientific research and industry. It is a hydrochloride salt derived from (1S,2S)-2-aminocyclopentanecarboxylic acid, which is a cyclic amino acid. This compound is known for its unique stereochemistry and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclic precursor, such as cyclopentanone.
Amination: The precursor undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or an amine source under specific conditions.
Carboxylation: The aminated compound is then carboxylated to introduce the carboxylic acid group. This step may involve the use of reagents like carbon dioxide or a carboxylating agent.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
(1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or carboxylic acid group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols or aldehydes
Substitution: Various substituted cyclopentanecarboxylic acids or amines
Scientific Research Applications
(1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and pathways.
Comparison with Similar Compounds
(1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: is compared with other similar compounds, such as:
(1S,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: This compound has the same molecular formula but a different stereochemistry, leading to different biological activities.
Cyclopentanecarboxylic Acid: The parent compound without the amino group, which has different chemical properties and applications.
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and biological activity.
Properties
IUPAC Name |
(1S,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


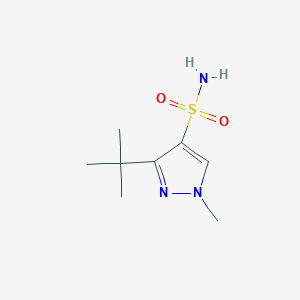

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)
